N1-(2-methylcyclohexyl)benzene-1,2-diamine
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Overview
Description
N1-(2-methylcyclohexyl)benzene-1,2-diamine is an organic compound characterized by the presence of a benzene ring substituted with two amino groups and a 2-methylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-methylcyclohexyl)benzene-1,2-diamine typically involves the reaction of benzene-1,2-diamine with 2-methylcyclohexyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where benzene-1,2-diamine and 2-methylcyclohexyl chloride are continuously fed into the reactor along with a base. The reaction mixture is then heated to the desired temperature to ensure complete conversion of the reactants to the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in substitution reactions where one or both amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
N1-(2-methylcyclohexyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(2-methylcyclohexyl)benzene-1,2-diamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
- N1-(2-methylcyclohexyl)benzene-1,3-diamine
- N1-(2-methylcyclohexyl)benzene-1,4-diamine
- N1-(2-methylcyclohexyl)benzene-1,2-diamine
Comparison: this compound is unique due to the position of the amino groups on the benzene ring. This positional difference can significantly affect the compound’s chemical reactivity and its interactions with other molecules. For example, N1-(2-methylcyclohexyl)benzene-1,3-diamine and N1-(2-methylcyclohexyl)benzene-1,4-diamine may exhibit different reactivity patterns and biological activities due to the different spatial arrangement of the amino groups.
Properties
Molecular Formula |
C13H20N2 |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-N-(2-methylcyclohexyl)benzene-1,2-diamine |
InChI |
InChI=1S/C13H20N2/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h3,5,7,9-10,12,15H,2,4,6,8,14H2,1H3 |
InChI Key |
XXPDTQUDLMLTOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC2=CC=CC=C2N |
Origin of Product |
United States |
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